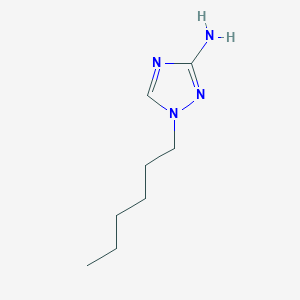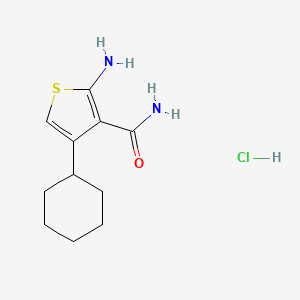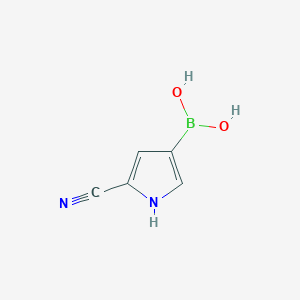![molecular formula C10H16Cl2IN3OS B13481073 N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide](/img/structure/B13481073.png)
N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide is a chemical compound that features a thiophene ring substituted with two chlorine atoms and an ethyl chain linked to a guanidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide typically involves multiple steps:
Formation of the Thiophene Derivative: The starting material, 2,5-dichlorothiophene, undergoes a reaction with ethylamine to form 2-(2,5-dichlorothiophen-3-yl)ethylamine.
Guanidine Introduction: The ethylamine derivative is then reacted with a guanidine derivative, such as N-(3-hydroxypropyl)guanidine, under suitable conditions to form the desired guanidine compound.
Hydroiodide Formation: Finally, the compound is treated with hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the guanidine group.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives or modified guanidine groups.
Substitution: Thiophene derivatives with new functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(2,5-dichlorothiophen-3-yl)ethyl)-N-methylguanidine hydrochloride
- 2-(2,5-dichlorothiophen-3-yl)ethylamine hydrochloride
- 2-(2,5-dichlorothiophen-3-yl)ethyltrimethylammonium iodide
Uniqueness
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide is unique due to the presence of both a guanidine group and a hydroiodide salt, which can confer specific chemical and biological properties not found in similar compounds
Eigenschaften
Molekularformel |
C10H16Cl2IN3OS |
|---|---|
Molekulargewicht |
424.13 g/mol |
IUPAC-Name |
1-[2-(2,5-dichlorothiophen-3-yl)ethyl]-2-(3-hydroxypropyl)guanidine;hydroiodide |
InChI |
InChI=1S/C10H15Cl2N3OS.HI/c11-8-6-7(9(12)17-8)2-4-15-10(13)14-3-1-5-16;/h6,16H,1-5H2,(H3,13,14,15);1H |
InChI-Schlüssel |
OGJHWRRPAOOXEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1CCNC(=NCCCO)N)Cl)Cl.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide](/img/structure/B13481022.png)


![5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13481035.png)
![2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride](/img/structure/B13481038.png)
![5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13481048.png)

![4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole](/img/structure/B13481072.png)
